molecular formula C12H10N2O3 B1444827 4-(3-Hydroxyphenoxy)pyridine-2-carboxamide CAS No. 1183665-90-8

4-(3-Hydroxyphenoxy)pyridine-2-carboxamide

Katalognummer: B1444827
CAS-Nummer: 1183665-90-8
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: POLKWFIYLQLDNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Overview of 4-(3-Hydroxyphenoxy)pyridine-2-carboxamide

This compound exhibits a complex molecular architecture that distinguishes it from simpler pyridine derivatives. The compound possesses the molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 grams per mole. The Chemical Abstracts Service registry number for this compound is 1183665-90-8, and it is cataloged under the MDL number MFCD13159490. The structural complexity arises from the integration of multiple functional groups within a single molecular framework.

The core structure consists of a pyridine ring system substituted at the 2-position with a carboxamide group and at the 4-position with a 3-hydroxyphenoxy moiety. The SMILES notation for this compound is represented as O=C(C1=NC=CC(OC2=CC=CC(O)=C2)=C1)N, which clearly delineates the connectivity between the aromatic systems. The compound's three-dimensional configuration allows for multiple sites of potential interaction through hydrogen bonding, particularly involving the hydroxyl group on the phenoxy substituent and the amide functionality.

The molecular geometry creates distinct spatial arrangements that influence the compound's chemical reactivity and potential biological activity. The phenoxy linker provides rotational flexibility between the pyridine core and the hydroxylated aromatic ring, while maintaining conjugation through the ether oxygen. This structural feature is particularly significant as it differentiates this compound from direct phenyl substitutions and potentially modulates its interaction with biological targets.

Chemical Property Value
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
CAS Registry Number 1183665-90-8
MDL Number MFCD13159490
SMILES Notation O=C(C1=NC=CC(OC2=CC=CC(O)=C2)=C1)N

Historical Context in Pyridine-Carboxamide Research

The development of pyridine-carboxamide derivatives has roots extending back to the fundamental discovery and characterization of pyridine itself. Pyridine was first isolated from the alkaloid picoline in 1846 by Anderson and colleagues, though its structural elucidation required additional decades of investigation by Wilhelm Korner and James Dewar in 1869 and 1871, respectively. This foundational work established the framework for understanding the six-membered nitrogen-containing aromatic ring system that forms the basis of all pyridine derivatives.

The evolution of pyridine-carboxamide research gained momentum with the recognition that carboxamide substitutions could significantly modify the biological and chemical properties of the parent pyridine structure. Research into picolinamide, the simplest pyridine-2-carboxamide, demonstrated early applications in poly adenosine diphosphate-ribose synthetase inhibition. This work established precedent for investigating more complex pyridine-carboxamide derivatives with additional substituents that could enhance selectivity and potency.

Recent advances in pyridine-carboxamide research have focused on developing compounds with improved kinase selectivity and pharmacokinetic properties. A notable example includes the discovery of pyridine-2-carboxamide analogues as potent and selective hematopoietic progenitor kinase 1 inhibitors, demonstrating strong enzymatic and cellular activity along with excellent kinase selectivity profiles. These developments illustrate the continued evolution of pyridine-carboxamide chemistry toward increasingly sophisticated therapeutic applications.

The structural complexity observed in this compound represents a natural progression in this research trajectory. By incorporating phenoxy linkages with hydroxyl substitutions, researchers have created compounds that maintain the fundamental pyridine-carboxamide pharmacophore while introducing additional sites for molecular recognition and interaction. This approach reflects contemporary medicinal chemistry strategies that seek to optimize multiple pharmacological parameters simultaneously.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass broader principles of heterocyclic design and functionality. Heterocyclic compounds represent a fundamental class of organic molecules characterized by cyclic structures containing atoms of at least two different elements as ring members. Within this classification, nitrogen-containing heterocycles have demonstrated particular importance in pharmaceutical applications, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.

The pyridine scaffold serves as a critical building block in heterocyclic chemistry due to its unique electronic properties and structural versatility. The nitrogen atom in pyridine possesses a non-bonding electron pair that participates in hydrogen bonding with biological receptors, significantly enhancing the pharmacokinetic properties of derivative compounds. Comparative molecular descriptor analysis reveals that pyridine exhibits lower highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to benzene, indicating greater reactivity as an electron acceptor and improved potential for biological receptor interactions.

The incorporation of phenoxy substituents in heterocyclic systems introduces additional complexity through the creation of mixed aromatic systems connected by flexible linkers. This structural motif allows for conformational adjustability while maintaining aromatic character throughout the molecular framework. The hydroxyl substitution on the phenoxy group further enhances the compound's potential for intermolecular interactions through hydrogen bonding networks, a feature that is particularly valuable in biological systems where specific molecular recognition is required.

Research into isonicotinamide-based compounds has demonstrated the versatility of pyridine-carboxamide derivatives in forming diverse molecular arrangements. Studies have shown that isonicotinamide can function as both hydrogen bond donor and acceptor through strong nitrogen-hydrogen-oxygen and nitrogen-hydrogen-oxygen interactions. These findings suggest that this compound may exhibit similar multifunctional binding capabilities, potentially enabling formation of complex molecular assemblies or specific receptor interactions.

Heterocyclic Significance Factor Contribution to Chemistry
Nitrogen Heterocycle Prevalence 59% of FDA-approved drugs contain nitrogen heterocycles
Pyridine Electronic Properties Lower HOMO/LUMO energies enhance biological reactivity
Structural Versatility Multiple sites for hydrogen bonding and molecular recognition
Pharmaceutical Applications Essential scaffold for 7000 existing drug candidates

The position of this compound within the broader landscape of heterocyclic chemistry reflects ongoing efforts to develop increasingly sophisticated molecular architectures. The compound exemplifies contemporary approaches to heterocyclic design that integrate multiple functional elements within single molecular frameworks, creating opportunities for enhanced selectivity and improved pharmacological profiles. This design philosophy represents a significant advancement from earlier heterocyclic research that focused primarily on simpler ring systems and more limited substitution patterns.

Eigenschaften

IUPAC Name

4-(3-hydroxyphenoxy)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-12(16)11-7-10(4-5-14-11)17-9-3-1-2-8(15)6-9/h1-7,15H,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLKWFIYLQLDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=NC=C2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183665-90-8
Record name 4-(3-hydroxyphenoxy)pyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Pyridine Core Construction and Functionalization

The pyridine-2-carboxamide core is typically prepared via classical pyridine synthesis methods such as Hantzsch, Kröhnke, or Guareschi-Thorpe syntheses. Among these, the Guareschi-Thorpe synthesis uses cyanoacetamide and arylacetates as starting materials to yield hydroxy-substituted pyridines, although yields can be moderate to low (around 42%) depending on substitution patterns.

Conversion of Carboxylic Acid to Carboxamide

The carboxamide group at the 2-position is introduced by converting the carboxylic acid or its derivatives to amides via several routes:

  • Acid Chloride Intermediate Route: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride then reacts with ammonia or amines to form the corresponding amide.

  • Direct Amidation: Amidation can also be performed directly by reacting the carboxylic acid with amines in the presence of coupling agents or under dehydrating conditions.

  • Hoffman Rearrangement: An alternative method involves formation of an amide followed by Hoffman rearrangement to generate isocyanates, which can be trapped with alcohols to form carbamates, though this is less direct and more complex.

Representative Synthetic Procedure (Based on Patent WO2006002860A1)

  • Step 1: Preparation of the pyridine-2-carboxylic acid derivative with a leaving group at the 4-position.

  • Step 2: Conversion of the carboxylic acid to the tert-butylamide via acid chloride intermediate and reaction with tert-butylamine.

  • Step 3: Reaction of the 4-position with a phenyl Grignard reagent (e.g., o-tolylmagnesium chloride), followed by oxidation to regenerate the pyridine ring.

  • Step 4: Removal of the tert-butyl protecting group and subsequent Hoffman rearrangement to form isocyanate, trapped with methanol to yield carbamate derivatives.

Notes on this method:

  • The Grignard reaction step often requires excess reagent and can have low reproducibility and yield.

  • The overall process has high production costs due to expensive reagents and complex steps.

Alternative One-Pot Synthesis Using Cyanuric Chloride Catalysis

A more recent and efficient method involves a one-pot reaction of halo-heterocycle, 4-hydroxyphenoxy propionic acid, and amines or alcohols using cyanuric chloride as a coupling reagent with potassium phosphate and tetrabutylammonium iodide as catalysts in DMF solvent.

Key features:

  • Mild reaction conditions (50-60 °C).

  • Short reaction times (1-2 hours).

  • High yields (up to 89%).

  • Easy recovery of cyanuric acid byproduct.

  • Applicable to various heterocyclic halides and nucleophiles to produce amides, esters, or sulfonamides.

Summary Table of Preparation Methods

Method Key Steps Conditions Yield (%) Advantages Limitations
Classical Pyridine Synthesis Guareschi-Thorpe synthesis from cyanoacetamide and arylacetate Moderate temp, multi-step ~42 Established method Low yield, sensitive to substitution
Acid Chloride to Amide Route Acid chloride formation + amine reaction Low temp (0-25 °C), alcoholic solvent Variable Direct amide formation Requires acid chloride preparation
Grignard Reaction + Oxidation Grignard addition at 4-position + oxidation Excess Grignard, oxidation step Low Enables substitution at 4-position Expensive, low reproducibility
One-Pot Cyanuric Chloride Catalysis Halo-heterocycle + 4-hydroxyphenoxy acid + amine/alcohol + CC catalyst 50-60 °C, DMF, 1-2 h 75-89 Mild, efficient, high yield Requires specific catalysts
Gold(I)-Catalyzed Cyclization Cyclization of propargylaminoisoxazoles + base-mediated cleavage 60 °C, MeOH, K2CO3 Good Unique approach for hydroxypicolinonitriles More specialized, not directly for carboxamide

Research Findings and Notes

  • The one-pot cyanuric chloride method is notable for its operational simplicity and ability to produce various derivatives including amides under mild conditions with good yields.

  • The Grignard-based method, though classical, suffers from low yield and high cost, limiting its industrial applicability.

  • Gold(I)-catalyzed cyclization offers novel routes to hydroxypyridine derivatives but may require further optimization for large-scale synthesis.

  • Reaction temperature control is critical in amide formation steps to avoid side reactions and optimize yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Hydroxyphenoxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(3-Hydroxyphenoxy)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. The compound’s hydroxyl and carboxamide groups play crucial roles in its binding to target proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Compound Name Substituents Key Features Notes
4-(3-Hydroxyphenoxy)pyridine-2-carboxamide 3-hydroxyphenoxy at C4 Hydroxyl for H-bonding Discontinued
QM-3351 3-aminophenoxy at C4 Enhanced solubility 95% purity
QM-3352 4-aminophenoxy at C4 Para-amino for steric accessibility 95% purity
4-(4-Hydroxyphenoxy)-2-pyridinecarboxamide 4-hydroxyphenoxy at C4 Sorafenib-related structure Bioactivity potential
FDI-6 (Thienopyridine analog) Thieno[2,3-b]pyridine core, CF₃, thiophenyl Increased aromatic stacking, metabolic stability Kinase inhibition

Biologische Aktivität

4-(3-Hydroxyphenoxy)pyridine-2-carboxamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxyl group on the phenoxy moiety and a carboxamide group, which contributes to its unique chemical reactivity and biological activity. The presence of these functional groups enhances its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as urease, which is crucial for the metabolism of urea in microorganisms. In vitro studies report an IC50 value of 1.07 ± 0.043 µM for urease inhibition, indicating potent activity against this enzyme .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting essential cellular processes in bacteria. Its hydroxyl and carboxamide groups play critical roles in binding to target proteins, enhancing its effectiveness as an antimicrobial agent .

The biochemical properties of this compound include:

  • Solubility : The compound's solubility is influenced by pH levels, affecting its bioavailability and overall efficacy in biological systems.
  • Transport Mechanisms : It interacts with various transporters that facilitate cellular uptake and distribution, influencing its pharmacokinetic profile .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50 Value (µM)Reference
Urease InhibitionStrong inhibition1.07 ± 0.043
AntimicrobialInhibition of bacterial growthNot specified
Cognitive EnhancementImprovement in memory functionsNot specified

Case Studies

  • Urease Inhibition Study :
    A study evaluated the urease inhibition potential of various derivatives, including this compound. The results indicated that the compound exhibited significant inhibition compared to standard drugs, making it a candidate for further development in treating urease-related infections .
  • Antimicrobial Evaluation :
    Research conducted on the antimicrobial activity revealed that this compound effectively inhibited the growth of several bacterial strains. This study highlights its potential application in developing new antibiotics .

Q & A

Q. What synthetic routes are available for 4-(3-Hydroxyphenoxy)pyridine-2-carboxamide, and how do reaction conditions influence yield?

The compound is synthesized via multi-step routes involving Pd-catalyzed cross-coupling reactions. For example, derivatives of pyridine-2-carboxamide are prepared using 4-chloropyridine-2-carboxylic acid and substituted phenols/thiols. Key steps include:

  • Step 1 : Conversion of the carboxylic acid to a reactive intermediate (e.g., using SOCl₂ in ethanol).
  • Step 2 : Coupling with 3-hydroxyphenoxy groups under Pd catalysis (e.g., Xantphos as a ligand, i-Pr₂NEt as a base in dioxane) .
  • Step 3 : Ammonolysis to form the carboxamide moiety. Yield optimization requires precise control of solvent polarity (e.g., DMF vs. dioxane), temperature (reflux vs. room temperature), and stoichiometry of ligands/catalysts. For instance, Pd(OAc)₂/Xantphos systems improve coupling efficiency for aromatic substituents .

Q. Which analytical techniques are critical for structural characterization of this compound derivatives?

A combination of spectroscopic and elemental analysis is essential:

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1670 cm⁻¹) .
  • NMR : ¹H NMR reveals substituent effects (e.g., aromatic protons at δ 6.8–8.2 ppm; NH₂ protons as broad singlets at δ 7.5–8.0 ppm). ¹³C NMR confirms carbonyl carbons at ~165 ppm .
  • Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the antimycobacterial activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) studies indicate:

  • Electron-withdrawing groups (EWGs) : Nitro (-NO₂) or trifluoromethyl (-CF₃) substituents enhance activity against Mycobacterium tuberculosis (MIC: 8–32 µM) by modulating electron density on the pyridine ring, improving target binding .
  • Electron-donating groups (EDGs) : Methoxy (-OCH₃) groups reduce potency (MIC: 64–250 µM), likely due to decreased lipophilicity (logP < 2.5) .
  • HOMO/LUMO energies : Lower LUMO energies correlate with increased reactivity toward mycobacterial enzymes, as seen in nitro-substituted derivatives .

Q. What evidence supports the activity of this compound against multidrug-resistant (MDR) Mycobacterium tuberculosis strains?

The compound exhibits consistent MIC values (16–32 µM) against four MDR strains (e.g., M. tuberculosis 735719/98 and 8666/2010 resistant to isoniazid, rifampicin, and fluoroquinolones) . This suggests a novel mechanism of action distinct from first-line drugs, as cross-resistance with isoniazid (MIC ratio > 4) is absent . Activity is retained even against extensively drug-resistant (XDR) strains, highlighting its potential as a scaffold for MDR-TB drug development .

Q. How do cytotoxicity profiles of this compound derivatives inform lead optimization?

Cytotoxicity (CC₅₀) and antiproliferative (GI₅₀) assays in HeLa, K-562, and HUVEC cells reveal:

  • Substituent-dependent toxicity : Nitro derivatives (CC₅₀: 12–25 µg/mL) show higher cytotoxicity than methoxy analogs (CC₅₀: 50–100 µg/mL) due to reactive metabolite formation .
  • Selectivity windows : Derivatives with moderate lipophilicity (logP 2.0–3.5) balance antimycobacterial activity (MIC < 32 µM) and low cytotoxicity (CC₅₀ > 50 µM), achieving therapeutic indices > 10 .
  • Mitochondrial toxicity : High ROS generation in K-562 cells correlates with CF₃-substituted derivatives, necessitating structural modifications to reduce off-target effects .

Q. What experimental strategies resolve contradictions in structure-activity data for pyridine-2-carboxamide analogs?

Discrepancies in MIC values across studies are addressed through:

  • Standardized MIC protocols : Using Šula semisynthetic media with consistent incubation (37°C, 14–21 days) and DMSO solvent controls to minimize variability .
  • Crystallographic validation : Single-crystal X-ray diffraction (e.g., SHELX refinement) confirms substituent orientation and hydrogen-bonding patterns critical for target engagement .
  • Dose-response curves : Calculating log(1/MIC) values for QSAR models avoids skewed data from incomplete inhibition at high concentrations (>250 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Hydroxyphenoxy)pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(3-Hydroxyphenoxy)pyridine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.